Triafungin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

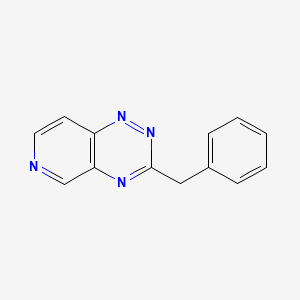

Triafungin es un compuesto químico con la fórmula molecular C13H10N4.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Triafungin involucra múltiples pasos, incluyendo la formación del sistema de anillo de pirido[3,4-e]-1,2,4-triazina. Las condiciones de reacción generalmente implican el uso de reactivos y catalizadores específicos para facilitar la formación del compuesto deseado .

Métodos de Producción Industrial

La producción industrial de this compound puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como la cristalización o la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Triafungin experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios catalizadores para facilitar las reacciones de sustitución .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos de this compound sustituidos .

Aplicaciones Científicas De Investigación

Clinical Applications

Triafungin has demonstrated efficacy in various clinical settings:

- Invasive Candidiasis : this compound is effective in treating candidemia and other forms of invasive candidiasis. Its pharmacokinetic properties allow for effective dosing in critically ill patients .

- Aspergillosis : It is also used as a treatment option for invasive aspergillosis, particularly in patients who are intolerant to or have failed other antifungal therapies.

- Prophylaxis : In immunocompromised patients, this compound is utilized as a prophylactic treatment to prevent fungal infections during high-risk periods, such as post-chemotherapy or post-transplant .

Pharmacokinetics and Dosage

This compound exhibits linear pharmacokinetics with a dose-dependent response. Studies indicate that higher doses may be required for critically ill patients due to altered drug clearance rates. For example, doses up to 200 mg every 48 hours have been suggested for certain populations .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Case Study 1 : A 45-year-old male with hematological malignancy developed candidemia. Treatment with this compound resulted in rapid resolution of infection and was well tolerated.

- Case Study 2 : A pediatric patient undergoing chemotherapy was administered this compound as prophylaxis against fungal infections. The patient remained free of invasive fungal disease throughout the treatment period.

- Case Study 3 : In a cohort study involving patients with invasive aspergillosis, this compound showed comparable efficacy to traditional therapies, with fewer adverse effects reported .

Research Insights

Recent studies have focused on expanding the applications of this compound:

- Combination Therapy : Research indicates that combining this compound with other antifungal agents may enhance efficacy against resistant strains of fungi.

- Resistance Mechanisms : Investigations into resistance mechanisms have revealed that some Candida species may develop reduced susceptibility to echinocandins, prompting ongoing research into combination therapies and alternative dosing strategies .

Data Table: Efficacy and Pharmacokinetics

| Parameter | Value |

|---|---|

| Mechanism | Inhibition of 1,3-β-D-glucan synthesis |

| Common Indications | Invasive candidiasis, aspergillosis |

| Recommended Dosage | 100-200 mg IV every 24-48 hours |

| Key Pharmacokinetic Features | Linear pharmacokinetics; lower clearance in critically ill patients |

Mecanismo De Acción

El mecanismo de acción de Triafungin involucra su interacción con objetivos moleculares y vías específicas. Puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos Similares

Triafungin se puede comparar con otros compuestos similares, tales como:

- Derivados de pirido[3,4-e]-1,2,4-triazina

- Compuestos de bencilpiridina

- Otras moléculas basadas en triazinas

Unicidad

La unicidad de this compound radica en su estructura molecular específica y las propiedades resultantes.

Actividad Biológica

Triafungin is a compound that has garnered attention for its antifungal properties, particularly against various strains of fungi, including Candida albicans. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the class of triazole compounds, which are known for their antifungal activities. The compound is structurally related to other triazole derivatives and has been studied for its potential to inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis.

This compound primarily exerts its antifungal effects by inhibiting the enzyme Lanosterol 14-demethylase (CYP51) in fungi. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected fungal strains:

| Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 1.5 | |

| Candida tropicalis | 7.8 - 15.6 | |

| Aspergillus niger | 2.0 |

These values indicate that this compound is effective at relatively low concentrations, making it a promising candidate for antifungal therapy.

Case Studies

- In vitro Studies : A study conducted by researchers at Manipal University utilized molecular docking to assess the binding affinity of this compound derivatives to CYP51. The results indicated that these derivatives showed stronger binding affinities compared to conventional antifungals like fluconazole, suggesting a potential advantage in treating resistant strains of fungi .

- Animal Models : In vivo experiments involving mice infected with Candida albicans demonstrated that this compound significantly reduced fungal load in various tissues, including the liver and kidneys. The treatment led to improved survival rates compared to untreated controls .

- Comparative Studies : In a comparative study against other antifungal agents, this compound exhibited superior efficacy in inhibiting biofilm formation by Candida species, which is a critical factor in treatment resistance .

Toxicity and Safety

This compound has been evaluated for cytotoxicity against mammalian cells. Studies revealed that it exhibited low toxicity levels, with selectivity indices indicating a favorable safety profile for potential therapeutic use .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good absorption and distribution within biological systems, although specific data on its bioavailability remain limited. Further studies are necessary to elucidate these parameters more clearly.

Future Directions

The ongoing research into this compound's efficacy and mechanism of action highlights its potential as a novel antifungal agent. Future studies should focus on:

- Combination Therapies : Investigating the efficacy of this compound in combination with other antifungals to enhance therapeutic outcomes.

- Resistance Mechanisms : Understanding how fungi develop resistance to triazole compounds and how this compound can overcome these mechanisms.

- Clinical Trials : Conducting clinical trials to validate preclinical findings and assess the therapeutic potential in human subjects.

Propiedades

Número CAS |

55242-77-8 |

|---|---|

Fórmula molecular |

C13H10N4 |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

3-benzylpyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C13H10N4/c1-2-4-10(5-3-1)8-13-15-12-9-14-7-6-11(12)16-17-13/h1-7,9H,8H2 |

Clave InChI |

ROINDGIBYTXRFE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC3=C(C=CN=C3)N=N2 |

SMILES canónico |

C1=CC=C(C=C1)CC2=NC3=C(C=CN=C3)N=N2 |

Key on ui other cas no. |

55242-77-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.